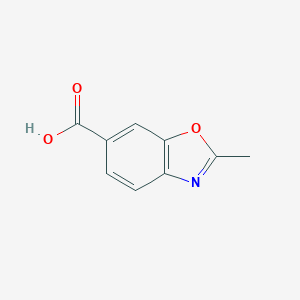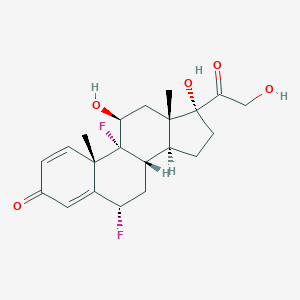
6-alpha-Fluoro-isoflupredone
説明
Fluorinated compounds, such as 6-alpha-Fluoro-isoflupredone, are of significant interest in various fields of chemistry and materials science due to their unique properties, such as high stability and bioactivity. The introduction of fluorine atoms into organic compounds often results in enhanced chemical, thermal, and biological properties.
Synthesis Analysis
The synthesis of fluorinated compounds can involve direct fluorination, electrophilic substitution, or nucleophilic substitution. For example, Facchetti et al. (2004) describe the synthesis and solid-state structures of oligothiophenes substituted with fluorocarbon chains, demonstrating the impact of fluorination on molecular and solid-state properties (Facchetti et al., 2004).
Molecular Structure Analysis
The introduction of fluorine atoms into organic molecules can significantly affect their molecular geometry and electronic structure. For instance, Lee et al. (2006) investigated the effect of fluorination on the structure and stability of a model protein, finding that fluorinated residues can increase stability and influence the protein's conformation (Lee et al., 2006).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, displaying unique reactivities due to the electronegativity and small size of the fluorine atom. For instance, Vela et al. (2005) reported the synthesis of molecular iron(II) fluorides and explored their reactivity, demonstrating the potential for catalytic applications, including C-F bond activation (Vela et al., 2005).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, boiling point, and melting point, are significantly influenced by the presence of fluorine atoms. The strong interactions between fluorocarbon chains in the solid state, as discussed by Facchetti et al. (2004), can lead to phase separation at the unit cell level, affecting the compound's physical properties (Facchetti et al., 2004).
Chemical Properties Analysis
Fluorinated compounds exhibit unique chemical properties, including increased acidity of C-H bonds adjacent to fluorine atoms and enhanced stability of C-F bonds. These properties make fluorinated compounds valuable in various chemical reactions and applications, as demonstrated by the reactivity studies of molecular iron(II) fluorides by Vela et al. (2005) (Vela et al., 2005).
科学的研究の応用
Fluorinated Compounds: Synthesis and Applications
Research has delved into the synthesis and characterization of various fluorinated compounds, highlighting their pivotal role in industrial applications due to their exceptional chemical and physical properties. For instance, polytetrafluoroethylene (PTFE) synthesis demonstrates the vast industrial and consumer product applications due to its chemical inertness, thermal stability, and low friction characteristics (Puts, Crouse, & Améduri, 2019). Similarly, the synthesis methodologies for fluorine incorporation into agrochemicals indicate the significance of fluorine in enhancing the efficacy and stability of these products (Wang, Song, & Wang, 2021).
Environmental and Health Safety of Fluorinated Alternatives
Concerns over the persistence, bioaccumulation, and potential toxicity of per- and polyfluoroalkyl substances (PFASs) have driven research into safer fluorinated alternatives. Studies suggest that while alternatives to traditional PFASs are being developed and used, comprehensive toxicological assessments are required to ensure their long-term environmental and health safety (Wang et al., 2019). The environmental behavior and impacts of these compounds, including their distribution in various media and potential risks to human health, remain areas of active investigation.
Biomedical and Biotechnological Applications
Fluorinated compounds find significant applications in biomedical and biotechnological fields due to their unique properties. For example, fluorine-containing liquid crystals show promising applications in sensors, photonic devices, and liquid crystal display technologies due to their modified melting points, optical anisotropy, and other physical properties enhanced by fluorination (Hird, 2007).
Safety And Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, do not induce vomiting and seek immediate medical attention .
特性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUISBDTYAZRHY-RBKZJGKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160438 | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-alpha-Fluoro-isoflupredone | |
CAS RN |
806-29-1 | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=806-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC77021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000806291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6α,9-Difluoroprednisolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5YQC763Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



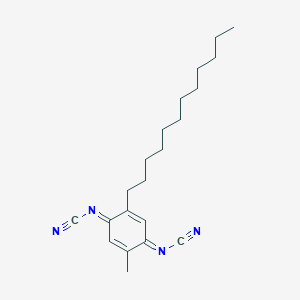

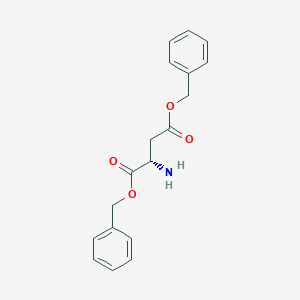
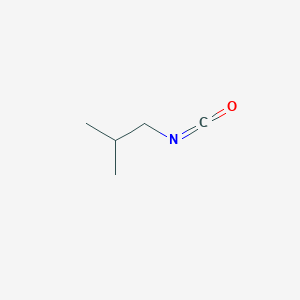
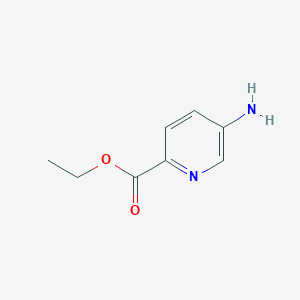
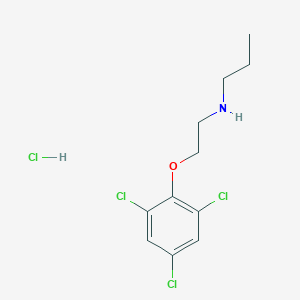
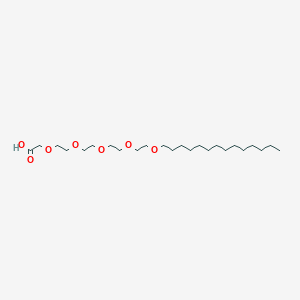
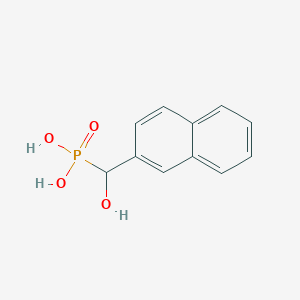
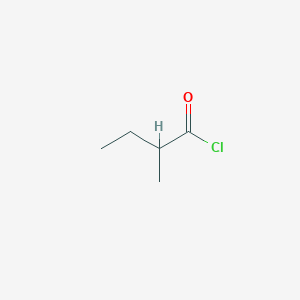
![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)
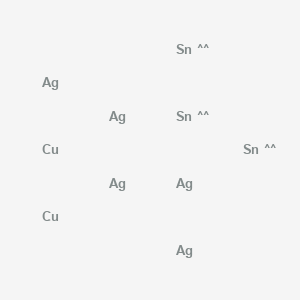

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
